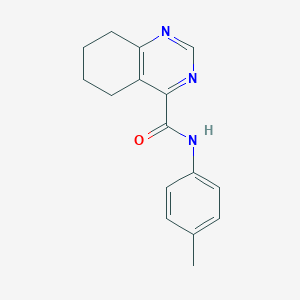

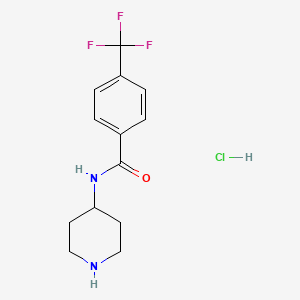

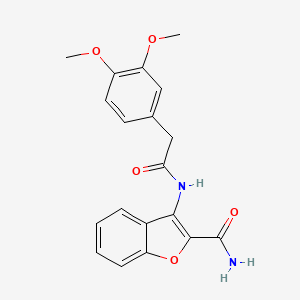

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Approaches and Chemical Properties

1,2,3-Triazoles, including derivatives similar to the compound , are highlighted for their stability and diverse applications in drug discovery, bioconjugation, material science, and organic synthesis. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, facilitated by copper(I) catalysis, is a cornerstone method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This process is part of "click chemistry," known for its efficiency, selectivity, and broad applicability in creating complex molecules from simple substrates. The importance of 1,2,3-triazoles in biological activities has driven significant research efforts worldwide, aiming to develop novel biologically active compounds through various synthetic routes (Kaushik et al., 2019).

Pharmacological and Biological Activities

1,2,3-Triazole derivatives have been explored for their vast potential in creating new drugs with varied biological activities. The review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families from 2008 to 2011 underscores the ongoing interest in developing novel triazoles with antimicrobial, anti-inflammatory, antitumor, and antiviral properties. The quest for new triazoles considers green chemistry principles, aiming at more efficient and sustainable synthesis methods to tackle emerging diseases and microbial resistance (Ferreira et al., 2013).

Environmental and Material Science Applications

Beyond pharmacological interests, triazole derivatives find applications in environmental and material sciences. For instance, they are used as corrosion inhibitors for metals and their alloys in aggressive media. The design and synthesis of 1,2,3-triazole compounds, especially 1,4-disubstituted derivatives prepared via CuAAC click reactions, have shown good efficiency as non-toxic, environmentally friendly corrosion inhibitors. These compounds demonstrate stability to hydrolysis and high inhibition efficiencies in various acidic media, making them valuable in protecting metal surfaces (Hrimla et al., 2021).

properties

IUPAC Name |

1-methyl-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2/c1-18-6-9(16-17-18)10(19)15-7-2-4-8(5-3-7)20-11(12,13)14/h2-6H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSBKBKMNXRNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)

![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2823936.png)

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)